molecular formula C19H20N4OS B11996291 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-phenylethylidene]acetohydrazide

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-phenylethylidene]acetohydrazide

Cat. No.: B11996291
M. Wt: 352.5 g/mol
InChI Key: PEUFSVQCPXUJOO-KGENOOAVSA-N
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Description

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-phenylethylidene]acetohydrazide is a complex organic compound that features a benzimidazole moiety linked to an acetohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-phenylethylidene]acetohydrazide typically involves the condensation of 1-ethyl-1H-benzimidazole-2-thiol with an appropriate hydrazide derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-phenylethylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-phenylethylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-phenylethylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzimidazole moiety is particularly effective in binding to enzyme active sites, making it a potent inhibitor in various biochemical assays .

Properties

Molecular Formula

C19H20N4OS

Molecular Weight

352.5 g/mol

IUPAC Name

2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-1-phenylethylideneamino]acetamide

InChI

InChI=1S/C19H20N4OS/c1-3-23-17-12-8-7-11-16(17)20-19(23)25-13-18(24)22-21-14(2)15-9-5-4-6-10-15/h4-12H,3,13H2,1-2H3,(H,22,24)/b21-14+

InChI Key

PEUFSVQCPXUJOO-KGENOOAVSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C(\C)/C3=CC=CC=C3

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=C(C)C3=CC=CC=C3

Origin of Product

United States

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